
N-cyclohexyl-4-(4-ethylphenoxy)butanamide
Overview
Description
N-cyclohexyl-4-(4-ethylphenoxy)butanamide: is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to the nitrogen atom and a 4-ethylphenoxy group attached to the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-cyclohexyl-4-(4-ethylphenoxy)butanamide typically begins with cyclohexylamine and 4-ethylphenol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-4-(4-ethylphenoxy)butanamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amide nitrogen and the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and ethers.
Scientific Research Applications
Chemistry:
Catalysis: N-cyclohexyl-4-(4-ethylphenoxy)butanamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to understand the interaction of amides with biological macromolecules.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and adhesive properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group and the phenoxy group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- N-cyclohexyl-4-(4-methylphenoxy)butanamide
- N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
- N-cyclohexyl-N-ethyl-4-phenoxybutanamide
Comparison:
- N-cyclohexyl-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
- N-cyclohexyl-4-(4-methoxyphenoxy)butanamide: Contains a methoxy group, which can influence the compound’s reactivity and interaction with biological targets.
- N-cyclohexyl-N-ethyl-4-phenoxybutanamide: Features an additional ethyl group on the nitrogen, which can affect its solubility and binding affinity.
N-cyclohexyl-4-(4-ethylphenoxy)butanamide stands out due to its unique combination of the cyclohexyl and 4-ethylphenoxy groups, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
N-cyclohexyl-4-(4-ethylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-6-9-18(20)19-16-7-4-3-5-8-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVZUDYFLFNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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